molecular formula C18H23ClN2O B1342205 N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclohexanamine CAS No. 917747-89-8

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclohexanamine

Cat. No.: B1342205
CAS No.: 917747-89-8
M. Wt: 318.8 g/mol
InChI Key: ZLIZLFKRZXVHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclohexanamine: is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclohexanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chloro and Ethoxy Groups: The chloro and ethoxy groups can be introduced through electrophilic substitution reactions using appropriate reagents such as thionyl chloride and ethyl iodide.

    Attachment of the Cyclohexyl-amine Moiety: The final step involves the nucleophilic substitution of the quinoline derivative with cyclohexyl-amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, ethyl iodide, cyclohexyl-amine.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclohexanamine:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclohexanamine: can be compared with other quinoline derivatives to highlight its uniqueness:

    (2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-(2-methoxy-ethyl)-amine: Similar in structure but with a different amine moiety, leading to variations in biological activity and applications.

    (2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclopentyl-amine: Another closely related compound with a cyclopentyl group instead of a cyclohexyl group, which may affect its chemical reactivity and pharmacological properties.

Properties

IUPAC Name

N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O/c1-2-22-16-8-9-17-13(11-16)10-14(18(19)21-17)12-20-15-6-4-3-5-7-15/h8-11,15,20H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIZLFKRZXVHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.